REACTION_SMILES
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[CH3:17][CH2:18][OH:19].[Cl-:1].[Cl:2][c:3]1[cH:4][nH:5][c:6]2[cH:7][cH:8][cH:9][c:10]([N+:12]([O-:13])=[O:14])[c:11]12.[Na+:16].[OH-:15]>>[Cl:2][c:3]1[cH:4][nH:5][c:6]2[cH:7][cH:8][cH:9][c:10]([NH2:12])[c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cccc2[nH]cc(Cl)c12
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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|
Type
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product
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Smiles
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Nc1cccc2[nH]cc(Cl)c12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |